![molecular formula C18H20N2S2 B2439735 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione CAS No. 154200-54-1](/img/structure/B2439735.png)
3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione
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Overview
Description
Synthesis Analysis
The synthesis of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione and similar compounds has been reported in the literature . The synthesis involves domino-reactions in water . The structure of the new derivatives is confirmed by NMR and ESI-MS spectra .Molecular Structure Analysis
The molecule contains a total of 44 bonds. There are 24 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Scientific Research Applications
- THTT’s high lipid solubility and enzymatic rate of hydrolysis make it suitable for designing biolabile prodrugs .
- Recent reports highlight THTT’s application as an antiepileptic pro-drug .
- Modifications involving amino acids, peptides, and primary-amine-containing drugs have been successful in enhancing its cellular uptake .
- Complexes containing THTT have been efficient catalysts for the oxidation of alcohols via hydrogen transfer to acetone .
Antimicrobial Activity
Drug Delivery Systems (DDSs)
Arteriosclerosis Treatment
Antiepileptic Pro-Drugs
Catalysis of Alcohol Oxidation
Biocidal Applications
Future Directions
The future directions for research on 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione could include further studies to optimize its structure, detect its bio-targets and in vivo activity . It could also include exploring its potential for drug development, catalyst, and its applications in various fields such as medicine, materials science, and environmental studies.
Mechanism of Action
Target of Action
Compounds with the 3,5-disubstituted tetrahydro-2h-1,3,5-thiadiazine-2-thione scaffold, to which this compound belongs, have been known for their antiprotozoal , antibacterial , antifungal , anthelmintic , and tuberculostatic properties . This suggests that the compound may interact with a variety of biological targets, depending on the specific substituents present.
Mode of Action
The thiadiazine scaffold has been used in the design of drug delivery systems (ddss) due to its high lipid solubility and enzymatic rate of hydrolysis . This suggests that the compound may interact with its targets by enhancing cellular uptake through improved lipophilicity .
Biochemical Pathways
Given the broad range of biological activities associated with the thiadiazine scaffold , it is likely that the compound affects multiple pathways, potentially including those involved in microbial growth and proliferation.
Pharmacokinetics
The thiadiazine scaffold is known for its high lipid solubility and enzymatic rate of hydrolysis , which may influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Compounds with the thiadiazine scaffold have been used for arteriosclerosis treatment and in antiepileptic pro-drugs , suggesting that the compound may have a range of effects at the molecular and cellular levels.
Action Environment
One study suggests that water plays an active role in the reaction mechanism that promotes intramolecular cyclization , indicating that the compound’s action may be influenced by the presence of water.
properties
IUPAC Name |
3-benzyl-5-(2-phenylethyl)-1,3,5-thiadiazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S2/c21-18-20(13-17-9-5-2-6-10-17)14-19(15-22-18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSBLFQOONPXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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